molecular formula C17H20BrN3O4 B1415983 4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid CAS No. 1787141-29-0

4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B1415983
CAS No.: 1787141-29-0
M. Wt: 410.3 g/mol
InChI Key: RXXMTEDPLMEESI-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with a brominated cyanophenyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

Industry

In the chemical industry, it can be used in the synthesis of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry.

Mechanism of Action

The mechanism by which 4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity through binding interactions facilitated by the piperazine ring and the brominated cyanophenyl group.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-4-cyanophenyl)piperazine-2-carboxylic acid: Lacks the tert-butyl ester group.

    4-(4-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid: Lacks the bromine atom.

    4-(3-Bromo-4-cyanophenyl)-1-piperazine-2-carboxylic acid: Lacks the tert-butyl ester group.

Uniqueness

The presence of both the brominated cyanophenyl group and the tert-butyl ester group in 4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(3-bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4/c1-17(2,3)25-16(24)21-7-6-20(10-14(21)15(22)23)12-5-4-11(9-19)13(18)8-12/h4-5,8,14H,6-7,10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXMTEDPLMEESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
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4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
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4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Reactant of Route 6
4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

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